molecular formula C8H8Br2 B1428636 A,A'-Dibromo-P-xylene-D8 CAS No. 74903-77-8

A,A'-Dibromo-P-xylene-D8

Cat. No. B1428636
CAS RN: 74903-77-8
M. Wt: 272.01 g/mol
InChI Key: RBZMSGOBSOCYHR-MOBLDEHESA-N
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Description

A,A’-Dibromo-P-xylene-D8, also known as 1,4-Bis(bromomethyl)benzene or p-Xylylene dibromide, is a chemical compound with the molecular formula C8H8Br2 . It is commonly used in laboratory settings .


Synthesis Analysis

A,A’-Dibromo-P-xylene can be used as a building block to synthesize various compounds. For instance, it can be used to synthesize Phthalazinone derivatives, which are reported as potent inhibitors of phosphodiesterase 4. It can also be used to synthesize N-Phenylated polyamine via a polycondensation reaction with aniline and α, α′-dianilino-p-xylene .


Molecular Structure Analysis

The molecular structure of A,A’-Dibromo-P-xylene-D8 is represented by the SMILES string BrCc1ccc(CBr)cc1 . The molecular weight of this compound is 263.96 .


Physical And Chemical Properties Analysis

A,A’-Dibromo-P-xylene-D8 is a crystalline compound with a boiling point of 245 °C and a melting point of 143-145 °C . It is soluble in dioxane .

Scientific Research Applications

Environmental Impact and Occupational Exposure

A,A'-Dibromo-P-xylene-D8, as a derivative of xylene, is associated with several environmental and occupational health concerns. Xylene is a significant environmental pollutant and is commonly used in dyes, paints, polishes, and medical technology as a solvent. Its vaporization and subsequent interaction with sunlight lead to the breakdown into other chemicals. Short-term exposure to xylene can result in irritation of the nose, eyes, and throat, potentially leading to neurological, gastrointestinal, and reproductive harmful effects. Long-term exposure is associated with hazardous effects on the respiratory system, central nervous system, cardiovascular system, and renal system. It is crucial to improve health policies and launch health and toxicity awareness campaigns related to xylene to mitigate its dangerous outcomes (Niaz, Bahadar, Maqbool, & Abdollahi, 2015).

Industrial Application and Separation Processes

The global p-xylene market has seen positive growth due to the increasing demand for polyester fibers in the textile industry. The chemical process associated with xylene is a target for energy efficiency, leading to significant attention from the scientific community for process improvement and intensification. There have been advances in the production and separation of xylene isomers, including improvement in catalysts, adsorbents, advanced materials, and processes that enhance the performance of existing units. Process intensification and integration are promising for saving energy and costs, offering flexibility within the feeds and intermediate products, maximizing the advantages of each process (Shi, Gonçalves, Ferreira, & Rodrigues, 2021).

Health and Safety in Histopathological Laboratories

Xylene is widely used as a deparaffinizing agent in histopathological laboratories despite its biohazardous nature and carcinogenic potential. Cedarwood oil has been explored as a natural substitute for xylene, showing considerable results as a clearing and deparaffinizing agent. However, the merits and demerits of both agents need to be carefully considered in terms of health benefits, diagnosis speed, and storage and disposal issues (Viswasini, Ramani, & Ramasubramanian, 2021).

Safety And Hazards

A,A’-Dibromo-P-xylene-D8 is considered hazardous. It can cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

properties

IUPAC Name

1,4-bis[bromo(dideuterio)methyl]-2,3,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2/i1D,2D,3D,4D,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZMSGOBSOCYHR-MOBLDEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])Br)[2H])[2H])C([2H])([2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A,A'-Dibromo-P-xylene-D8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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